REACTION_SMILES
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[NH:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:12])[OH:13])[CH2:9][CH2:10]1.[OH:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[NH:5]1[CH2:6][CH2:7][CH:8]([C:11]([O:12][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:13])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |